3-(1H-indol-2-yl)propanoic acid
CAS No.: 5836-08-8
Cat. No.: VC21300493
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5836-08-8 |
---|---|
Molecular Formula | C11H11NO2 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 3-(1H-indol-2-yl)propanoic acid |
Standard InChI | InChI=1S/C11H11NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2,(H,13,14) |
Standard InChI Key | HLSMPONBWJBOKA-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(N2)CCC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C=C(N2)CCC(=O)O |
Introduction
3-(1H-Indol-2-yl)propanoic acid is an organic compound with the molecular formula C11H11NO2 and a molecular weight of approximately 189.21 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound, and is structurally related to amino acids due to its carboxylic acid group. This compound is of interest in various fields, including chemistry and pharmacology, due to its potential biological activities.
Biological and Pharmacological Activities
While 3-(1H-indol-2-yl)propanoic acid itself has not been extensively studied for biological activities, compounds with similar structures, such as indole derivatives, have shown potential in pharmacology. For example, indole-3-propionic acid, a related compound, is known for its beneficial effects as a microbial metabolite .
Safety and Handling
3-(1H-Indol-2-yl)propanoic acid is intended for laboratory use only. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Proper handling and safety precautions are necessary when working with this compound.
Hazard Classification | Description |
---|---|
Acute Tox. 4 | Harmful if swallowed |
Skin Irrit. 2 | Causes skin irritation |
Eye Irrit. 2A | Causes serious eye irritation |
STOT SE 3 | May cause respiratory irritation |
Research Findings and Applications
Research on 3-(1H-indol-2-yl)propanoic acid is limited, but related compounds have shown potential in various biological activities. For instance, Schiff bases derived from indole-containing amino acids have been studied for their antimicrobial properties . Further research is needed to explore the specific applications and biological activities of 3-(1H-indol-2-yl)propanoic acid.
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